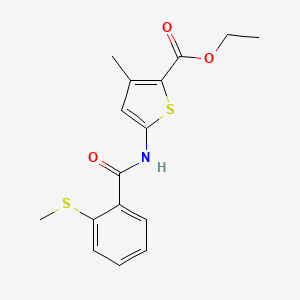

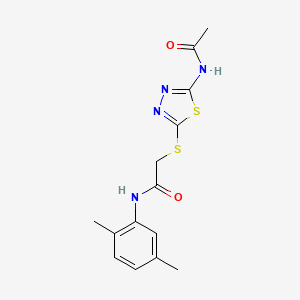

![molecular formula C15H13N5 B2498961 2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile CAS No. 1164550-86-0](/img/structure/B2498961.png)

2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile

Overview

Description

Synthesis Analysis

The synthesis of complex nitrile-containing compounds often involves multistep chemical reactions, starting from simple precursors to achieve the desired molecular architecture. A related synthesis approach is seen in the preparation of heterocyclic compounds using malononitrile as a key building block, indicating the versatility of nitrile compounds in organic synthesis (Gomaa & Ali, 2020). These methodologies highlight the potential pathways for synthesizing 2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile, involving condensation reactions, nitrile group activations, and subsequent cyclization steps.

Molecular Structure Analysis

The molecular structure of nitrile-containing compounds like 2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is crucial for their chemical reactivity and potential applications. Studies on similar compounds emphasize the role of nitrile groups in stabilizing certain molecular frameworks and influencing the electronic properties of the molecule. For instance, nitrile oxides are known for their reactivity in cycloaddition reactions, which could be relevant for understanding the reactivity of the cyano groups in the target compound (Easton et al., 1994).

Chemical Reactions and Properties

The chemical reactions involving nitrile and anilino groups are diverse, including cycloaddition, nucleophilic addition, and substitution reactions. These reactions can significantly alter the physical and chemical properties of the compound, leading to various applications in material science, catalysis, and potentially pharmacology. The reactivity of nitrile-stabilized carbanions, for example, showcases the wide range of reactions these groups can participate in, offering insights into the chemical versatility of 2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile (Arseniyadis et al., 1984).

Scientific Research Applications

Photophysical Characteristics and Two-Photon Absorption Properties : Zhao, Xiao, Wu, and Fang (2007) investigated the photophysical characteristics of malononitrile derivatives, including their two-photon absorption properties. They found strong intramolecular charge transfer absorption bands and significant fluorescence emission in these compounds, indicating their potential use in optical materials and photonic applications (Zhao, Xiao, Wu, & Fang, 2007).

Alzheimer's Disease Research : Shoghi-Jadid et al. (2002) used a derivative of malononitrile in conjunction with positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This non-invasive technique is significant for diagnostic assessment and monitoring treatment responses in Alzheimer's disease (Shoghi-Jadid et al., 2002).

Solvatochromic Behavior and Nonlinear Optical Materials : Bogdanov et al. (2019) studied the solvatochromic behavior of malononitrile derivatives and their potential use as nonlinear optical materials. They found that the compounds demonstrated reversed solvatochromic behavior in different solvents, which is important for applications in photonics and electronics (Bogdanov, Tillotson, Khrustalev, Rigin, & Timofeeva, 2019).

Detection of Toxic Malononitrile in Water : Jung et al. (2020) developed a latent turn-on fluorescent probe for detecting malononitrile in water, highlighting its application in environmental monitoring and safety. This research is critical for tracking environmental pollutants and ensuring public health safety (Jung, Park, Kang, Huh, Jung, Hur, & Kim, 2020).

Synthesis of Novel Organic Compounds : Junek, Stolz, and Schmidt (1971) explored the synthesis of linear dienes and trienes using malononitrile, contributing to the field of organic synthesis and the development of new chemical compounds (Junek, Stolz, & Schmidt, 1971).

Dimeric Chromene Derivatives Synthesis : Costa et al. (2008) investigated the synthesis of dimeric chromene derivatives using malononitrile, contributing to advancements in organic chemistry and pharmaceutical applications (Costa, Areias, Abrunhosa, Venâncio, & Proença, 2008).

properties

IUPAC Name |

2-[(E)-3-(4-cyanoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5/c1-20(2)15(13(10-17)11-18)7-8-19-14-5-3-12(9-16)4-6-14/h3-8,19H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAASBDMHPOSVOU-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl 3-methyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2498883.png)

![2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2498884.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2,2-trimethylcyclopropane-1-carboxamide](/img/structure/B2498885.png)

![3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2498887.png)

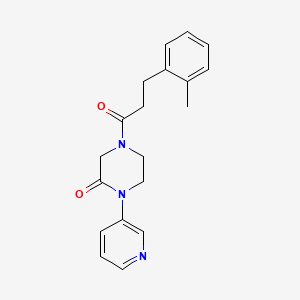

![2-[[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2498889.png)

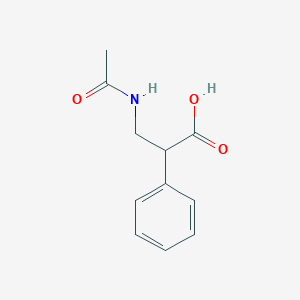

![N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2498895.png)

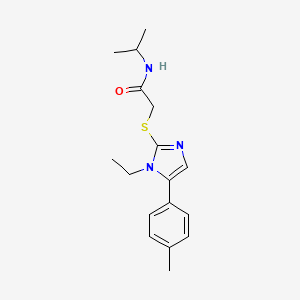

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498896.png)